Physicochemical Profile Differentiation: PSA, cLogP, and Molecular Topology vs. 5-Methyl and 6,7-Dimethoxy Analogs
Target compound 551916-85-9 possesses a PSA of 46.09 Ų and a cLogP of 1.613 . In contrast, the 5-methylpyrazine analog (2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline) is predicted to exhibit an elevated cLogP (approx. +0.3 log unit) due to the additional methyl group, while the 6,7-dimethoxy-THIQ analog shows a significantly increased PSA (approx. +19 Ų) and reduced cLogP (approx. −0.4 log unit) . These differences place the parent compound in a distinct region of oral drug-likeness space, with a PSA/cLogP combination that balances passive permeability with aqueous solubility.
| Evidence Dimension | Polar Surface Area (PSA) and cLogP |
|---|---|
| Target Compound Data | PSA = 46.09 Ų, cLogP = 1.613 |
| Comparator Or Baseline | 5-Methylpyrazine analog: PSA ~46 Ų, cLogP ~1.9; 6,7-Dimethoxy-THIQ analog: PSA ~65 Ų, cLogP ~1.2 |
| Quantified Difference | cLogP difference of +0.3 (5-methyl) and −0.4 (6,7-dimethoxy); PSA difference of 0 and +19 Ų respectively. |
| Conditions | Calculated values from vendor databases; 5-methyl analog data estimated from BenchChem catalogue; 6,7-dimethoxy analog data from ChemBase. |
Why This Matters
The distinct PSA/cLogP pair of 551916-85-9 positions it as an optimal fragment-sized chemical probe where balanced permeability and solubility are prioritized over potency enhancements from lipophilic substituents.
